molecular formula C14H9BrN2O2 B1269024 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione CAS No. 23965-11-9

6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No. B1269024
CAS RN: 23965-11-9
M. Wt: 317.14 g/mol
InChI Key: KPALJORMIHEMMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves Biginelli-type cyclocondensation reactions or modifications thereof, providing a pathway to structurally diverse compounds. For instance, a study detailed the crystal structure of a related hydroquinazoline derivative obtained from a Biginelli-type reaction, showcasing the method's utility in synthesizing complex quinazoline structures (Candan et al., 2001). Furthermore, ene-type reactions and cycloaddition have been employed in the synthesis of various quinazoline derivatives, indicating the versatility of synthetic approaches for these compounds (Bottomley et al., 1980).

Molecular Structure Analysis

Quinazoline derivatives display a wide range of molecular structures, often characterized by single crystal X-ray diffraction. For example, the crystal structure of a bromo-methyl derivative of 2-phenyl-2H-indazole-4,7-dione revealed its monoclinic space group and molecular dimensions, providing insights into the structural characteristics of these compounds (Nan'ya et al., 1987).

Chemical Reactions and Properties

The reactivity of quinazoline derivatives towards nucleophiles, reduction agents, and during cycloaddition reactions has been extensively studied. For example, the interaction of a chlorosulfonyl quinazoline derivative with nucleophilic reagents was investigated, highlighting the compound's reactivity and potential for further functionalization (Kuryazov et al., 2010).

Physical Properties Analysis

Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, provide detailed information on the physical properties of quinazoline derivatives. These studies offer insights into molecular vibrations, helping elucidate the compounds' structure and bonding characteristics (Sebastian et al., 2015).

Scientific Research Applications

  • Synthesis and Interaction with Nucleophilic Reagents :

    • 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione has been used as a starting material in the synthesis of other chemical compounds. For instance, its interaction with chlorosulfonic acid led to the formation of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione. This compound further interacted with various nucleophilic reagents, such as water, alcohols, and ammonia, yielding a range of 6-bromo-8X-quinazoline-2,4(1H,3H)-diones (Kuryazov et al., 2010).
  • Potential Antitumor Agents :

    • Novel derivatives of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antitumor activity. Some of these compounds showed significant potency against human colon carcinoma and hepatocellular carcinoma cell lines, indicating their potential as antitumor agents (Al-Romaizan et al., 2019).
  • Structural and Spectroscopic Analysis :

    • The crystal structure of derivatives of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione has been determined using techniques like X-ray crystallography. Such studies are crucial for understanding the molecular conformation and properties of these compounds, which can have implications in drug design and materials science (El-Azab et al., 2021).
  • Synthesis of Other Quinazoline Derivatives :

    • Research has been conducted on the synthesis of various quinazoline derivatives using 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione as a precursor. These derivatives have been evaluated for their potential pharmacological activities, such as antimycobacterial activity, highlighting the versatility of this compound in medicinal chemistry (Waisser et al., 2001).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with quinazoline derivatives can vary widely, depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for any specific compound for detailed safety information1.


Future Directions

The study of quinazoline derivatives is a vibrant field of research, with new compounds being synthesized and tested for biological activity. Future directions may include the development of new synthetic methods, the discovery of new biological targets, and the development of quinazoline-based drugs1.


properties

IUPAC Name

6-bromo-3-phenyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPALJORMIHEMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352089
Record name 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione

CAS RN

23965-11-9
Record name 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AN Al-Romaizan, NS Ahmed, SM Elfeky - Journal of Chemistry, 2019 - hindawi.com
Novel 6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones (7a–e) were synthesized from different enaminones (6a–e) with 6-hydrazinyl-3-phenylquinazoline-2,4(1H,3H)-…
Number of citations: 9 www.hindawi.com
K Govindan, A Jayaram, T Duraisamy… - The Journal of …, 2022 - ACS Publications
We disclose a method using phenyl isocyanate to synthesize carbonyl-containing N-heterocycles. The metal-free novel approach for both N–H and C–H carbonylation processes was …
Number of citations: 6 pubs.acs.org
AS Shestakov, OE Sidorenko, IS Bushmarinov… - Russian Journal of …, 2009 - Springer
Two-stage reaction of methyl anthranilate with aryl(alkyl) isocyanates in keeping with the quantumchemical calculations and XRD analysis resulted in 3-aryl(alkyl)quinazoline-2,4(1H,3H…
Number of citations: 11 link.springer.com

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